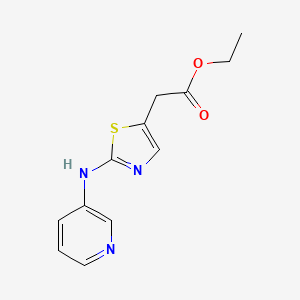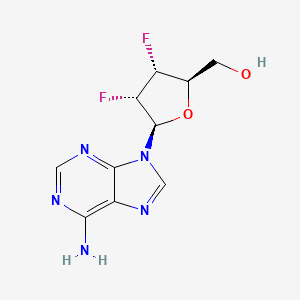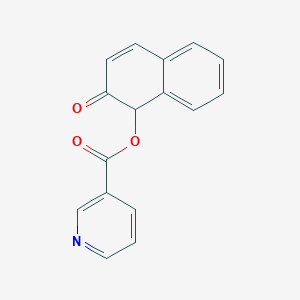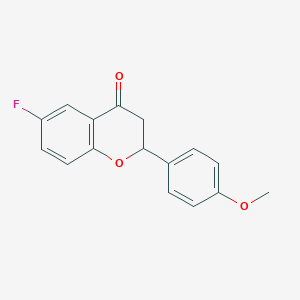![molecular formula C17H10N2O2 B11852722 2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one CAS No. 67443-95-2](/img/structure/B11852722.png)
2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Oxo-2-(naftalen-2-il)-4H-pirido[2,3-d][1,3]oxazina es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina naftaleno y pirido[2,3-d][1,3]oxazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-Oxo-2-(naftalen-2-il)-4H-pirido[2,3-d][1,3]oxazina generalmente implica la ciclación de precursores adecuados. Un método común implica la reacción de naftaleno-2-carbaldehído con 2-aminopirimidina en presencia de un agente deshidratante para formar el anillo oxazina deseado . Las condiciones de reacción a menudo incluyen calentar la mezcla a reflujo en un disolvente adecuado, como etanol o ácido acético.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio, centrándose en la mejora del rendimiento, la reducción de costos y la seguridad del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Oxo-2-(naftalen-2-il)-4H-pirido[2,3-d][1,3]oxazina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir formas reducidas del anillo oxazina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de naftaleno y piridina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos de naftaleno o piridina .
Aplicaciones Científicas De Investigación
La 4-Oxo-2-(naftalen-2-il)-4H-pirido[2,3-d][1,3]oxazina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto líder en el descubrimiento de fármacos para diversos objetivos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de la 4-Oxo-2-(naftalen-2-il)-4H-pirido[2,3-d][1,3]oxazina no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de su estructura heterocíclica. Esta interacción puede modular las vías biológicas, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos Similares
Quinazolinonas: Estos compuestos comparten un sistema de anillos fusionados similar y exhiben actividades biológicas comparables.
Pirido[2,3-d]pirimidinas: Otra clase de heterociclos con características estructurales y actividades biológicas similares
Unicidad
La 4-Oxo-2-(naftalen-2-il)-4H-pirido[2,3-d][1,3]oxazina es única debido a su patrón específico de fusión de anillos, que imparte propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en su reactividad e interacciones con objetivos biológicos, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
67443-95-2 |
|---|---|
Fórmula molecular |
C17H10N2O2 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylpyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C17H10N2O2/c20-17-14-6-3-9-18-15(14)19-16(21-17)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
Clave InChI |
FZJGWEPVVMJPME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=N4)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11852645.png)


![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)



![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)


![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)

